molecular formula C8H11F3O2 B1581518 1,1,1-Trifluoro-6-methylheptane-2,4-dione CAS No. 461-92-7

1,1,1-Trifluoro-6-methylheptane-2,4-dione

Cat. No.: B1581518
CAS No.: 461-92-7
M. Wt: 196.17 g/mol
InChI Key: XWBVTGFPQXBNOZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-6-methylheptane-2,4-dione is an organic compound with the molecular formula C8H11F3O2. It is a liquid at room temperature and is known for its unique chemical properties due to the presence of trifluoromethyl and methyl groups. This compound is used in various scientific research applications, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-6-methylheptane-2,4-dione can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoroacetone with 6-methylheptane-2,4-dione under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored continuously to maintain optimal conditions and ensure consistent product quality. The final product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-6-methylheptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,1,1-Trifluoro-6-methylheptane-2,4-dione is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-6-methylheptane-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions, depending on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but with a shorter carbon chain.

    1,1,1-Trifluoro-3,5-heptanedione: Similar but with different positioning of the trifluoromethyl group.

Uniqueness: 1,1,1-Trifluoro-6-methylheptane-2,4-dione is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of both trifluoromethyl and methyl groups makes it highly reactive and versatile in various chemical reactions, setting it apart from other similar compounds.

Properties

IUPAC Name

1,1,1-trifluoro-6-methylheptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBVTGFPQXBNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060043
Record name 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl-
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Molecular Weight

196.17 g/mol
Source PubChem
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CAS No.

461-92-7
Record name 1,1,1-Trifluoro-6-methyl-2,4-heptanedione
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Record name 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl-
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Record name 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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